
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane
Übersicht
Beschreibung
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, also known as MDPD, is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. MDPD is a six-membered ring compound that contains a pyrimidine ring fused with a diazepane ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Straightforward Synthesis : A method for synthesizing pyrimido[4,5-e][1,4]diazepines, which may include compounds similar to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, involves a two-step acylation/cyclization sequence from 6-amino-5-(amino)methylpyrimidines. This process allows for the production of N(9)-substituted derivatives, highlighting a potential pathway for generating compounds with varied biological activities (Torre, Nogueras, & Cobo, 2016).
Antitumor Activity : Novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, which could include structural analogs of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, were synthesized and exhibited significant antitumor activity against various cancer cell lines. These findings suggest that such compounds could be explored further for their therapeutic potential in oncology (Insuasty et al., 2008).
Catalytic Applications : Research on metal complexes involving diazepane cores, including those structurally related to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, has provided insights into their use as catalysts in various chemical reactions. Such complexes have been utilized in olefin epoxidation, highlighting their role in enhancing the efficiency and selectivity of these industrially relevant processes (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
CO2 Fixation : Nickel(II) complexes featuring diazepane-based ligands have been investigated for their ability to catalyze the conversion of atmospheric CO2 into organic carbonates. This research indicates a promising approach for utilizing CO2 as a feedstock in the synthesis of value-added chemicals, contributing to efforts in carbon capture and utilization (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).
Eigenschaften
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNXYDLZQTVLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



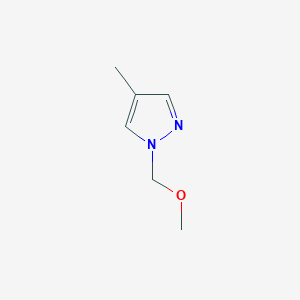

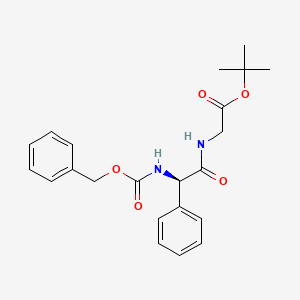
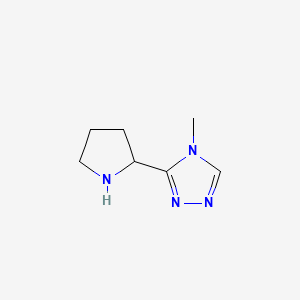
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)

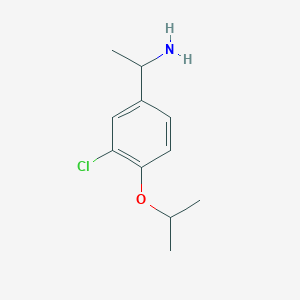
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)


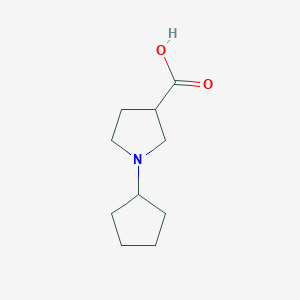

![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
